Y06036

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route for Y06036 involves several steps, including the assembly of key intermediates and the final coupling to form the target compound. Detailed synthetic procedures are available in the literature .

Chemical Reactions Analysis

The compound’s reactivity and chemical transformations have been investigated. It interacts with the BRD4 bromodomain, disrupting its function and affecting downstream gene expression. Further studies explore its stability under various conditions .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Coenzyme Q Analogues

Y06036 serves as a key intermediate in the synthesis of Coenzyme Q analogues. These analogues are crucial for studying the electron transport chain in mitochondria and bacterial respiratory systems. The compound’s ability to undergo bromination, methoxylation, and oxidation reactions makes it an excellent candidate for preparing Coenzyme Qn family members, which are known for their electron-transfer activity and antioxidant properties .

Development of Cardiovascular Therapeutics

Due to its structural similarity to Coenzyme Q, Y06036 could be used in the development of therapeutics for cardiovascular diseases. Coenzyme Q is widely used in treating such conditions, and analogues derived from Y06036 may offer similar benefits or be used to better understand disease mechanisms .

Mitochondrial Disorder Treatment Research

Researchers can utilize Y06036 in the study and treatment of mitochondrial disorders. By acting as an antioxidant and participating in electron transfer, compounds derived from Y06036 could help in mitigating the effects of these disorders .

Organic Synthesis Intermediate

Y06036, with its borate and sulfonamide groups, can be synthesized through nucleophilic and amidation reactions. This makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications .

Enzyme Inhibitor Studies

The compound’s unique structure allows it to be used in research as an enzyme inhibitor. This application is significant in the development of new drugs and therapeutic agents, especially for targeting specific biochemical pathways .

Fluorescent Probe Development

Y06036’s chemical properties may make it suitable for use as a fluorescent probe. Such probes are essential in biological research for detecting and measuring the presence of various ions and molecules within cells .

Drug Carrier Construction

Due to the presence of borate ester bonds, Y06036 could be employed in the construction of stimulus-responsive drug carriers. These carriers have the potential to deliver drugs in a controlled manner, responding to changes in the microenvironment such as pH, glucose levels, and ATP .

Anticancer Research

The borate and sulfonamide groups present in Y06036 make it a candidate for anticancer drug research. It could be used to synthesize compounds that act as specific ligand drugs or enzyme inhibitors, providing new avenues for cancer treatment .

作用機序

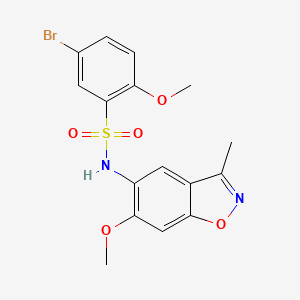

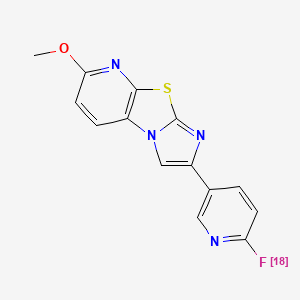

Y06036, also known as 5-bromanyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family proteins . This article will delve into the mechanism of action of Y06036, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Y06036 is the BRD4 (1) bromodomain . BRD4 is a member of the BET family proteins, which are epigenetic “readers” and play a key role in the regulation of gene transcription .

Mode of Action

Y06036 binds to the BRD4 (1) bromodomain with a Kd value of 82 nM . This binding disrupts the interaction between BRD4 and acetylated lysines, thereby inhibiting the transcriptional activity of BRD4 .

Biochemical Pathways

The inhibition of BRD4 by Y06036 affects the transcription of several genes, including those regulated by the androgen receptor (AR) . This results in significant down-regulation of both full-length (AR-fl) and AR variants .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Y06036 are not available, it has been demonstrated that Y06036 exhibits low micromolar or nanomolar potencies (IC50: 0.29-2.6 μΜ) in four androgen receptor (AR)-positive prostate cancer cell lines .

Result of Action

The action of Y06036 leads to the inhibition of cell growth and colony formation in prostate cancer cell lines . In vivo, Y06036 demonstrates therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice .

Action Environment

It is known that y06036 is well tolerated in treated mice, based on the weight of the animal body and their general behavior .

将来の方向性

特性

IUPAC Name |

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGNGFGTOSOVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

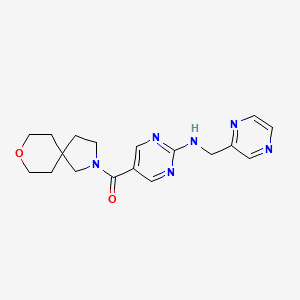

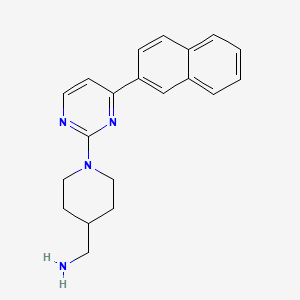

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

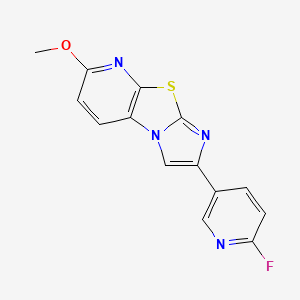

![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)